{2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol
Overview
Description
The compound “{2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol” is a complex organic molecule. It contains a phenyl ring substituted with bromo, ethoxy, and fluorobenzyl functional groups . It’s important to note that the exact properties and uses of this specific compound may not be well-documented, as it is likely a novel or less-studied compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central phenyl ring, with the bromo, ethoxy, and fluorobenzyl groups attached at the 2nd, 5th, and 4th positions respectively . The exact spatial configuration would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions and reagents used. For instance, the bromo group could potentially be replaced by other groups in a nucleophilic substitution reaction . The exact reactions and their mechanisms would depend on many factors, including the specific structure of the compound and the reaction conditions .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a pharmaceutical, its mechanism of action would relate to how it interacts with biological systems or processes. Without specific information on its intended use, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. For instance, if it is a solid, it could pose a dust explosion hazard. If it is reactive, it could pose a risk of chemical burns or toxic reactions . Without specific safety data, it’s difficult to provide a detailed analysis of its safety and hazards .
Future Directions
Properties
IUPAC Name |
[2-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFO3/c1-2-20-15-7-12(9-19)13(17)8-16(15)21-10-11-5-3-4-6-14(11)18/h3-8,19H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCYIVMJTVYBQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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